molecular formula C22H33N3O3 B6802964 N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6802964
M. Wt: 387.5 g/mol
InChI Key: HIZDTJNBKGXWEO-UHFFFAOYSA-N
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Description

N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Properties

IUPAC Name

N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-17(2)20-22(6-10-27-11-7-22)16-25(20)21(26)23-15-18-4-3-5-19(14-18)24-8-12-28-13-9-24/h3-5,14,17,20H,6-13,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZDTJNBKGXWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCOCC2)CN1C(=O)NCC3=CC(=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction, often using a suitable catalyst under controlled temperature and pressure conditions.

    Introduction of the morpholine moiety: This step involves the reaction of a phenyl derivative with morpholine, typically under basic conditions.

    Final coupling reaction: The final step involves coupling the intermediate with a carboxamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industry: The compound is investigated for its potential use in industrial processes, including catalysis and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-morpholin-4-ylphenyl)methyl]-3-propan-2-yl-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the phenyl ring or variations in the spiro linkage.

    Other spiro compounds: Compounds with different spiro linkages but similar functional groups.

Uniqueness

This compound is unique due to its specific combination of a spiro linkage with a morpholine moiety and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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